molecular formula C9H6Cl2N2O2 B077303 6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide CAS No. 13442-13-2

6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide

Cat. No.: B077303
CAS No.: 13442-13-2
M. Wt: 245.06 g/mol
InChI Key: SCGLSYWTCYXJPC-UHFFFAOYSA-N
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Description

6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide is a chemical compound with the molecular formula C9H6Cl2N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions, a hydroxyamino group at the 4th position, and an oxide group at the 1st position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide typically involves the chlorination of 4-(hydroxyamino)quinoline followed by oxidation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like hydrogen peroxide or potassium permanganate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and oxidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes involved in DNA replication and repair, leading to the disruption of cellular processes. It may also interact with cellular membranes, affecting their integrity and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichloroquinoline: Similar structure but lacks the hydroxyamino and oxide groups.

    6,7-Dichloroquinoline: Similar structure but lacks the hydroxyamino and oxide groups.

    4-Hydroxyaminoquinoline: Similar structure but lacks the chlorine atoms.

Uniqueness

6,7-Dichloro-4-(hydroxyamino)quinoline 1-oxide is unique due to the presence of both chlorine atoms and the hydroxyamino group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(6,7-dichloro-1-hydroxyquinolin-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O2/c10-6-3-5-8(12-14)1-2-13(15)9(5)4-7(6)11/h1-4,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGLSYWTCYXJPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=CC(=C(C=C2C1=NO)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20928616
Record name 6,7-Dichloro-4-(hydroxyimino)quinolin-1(4H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13442-13-2
Record name 6,7-Dichloro-4-(hydroxyimino)quinolin-1(4H)-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20928616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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